tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate
Description
tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a 2,3-dihydro-1H-inden-1-one (indenone) core. The compound is characterized by a tert-butoxycarbonyl (Boc) group attached to a methylene bridge at the 5-position of the indenone scaffold.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-[(1-oxo-2,3-dihydroinden-5-yl)methyl]carbamate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-10-4-6-12-11(8-10)5-7-13(12)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,18) |
InChI Key |
XSXYYZQXIQYNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an indene derivative. One common method involves the use of tert-butyl carbamate and 1-oxo-2,3-dihydro-1H-indene-5-carbaldehyde as starting materials. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the indene moiety can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The indene moiety may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₀O₅ (as reported in , though discrepancies exist; see Notes).
- CAS Number : 222.20 (listed in ).
- Applications : Used in synthesizing acrylamide derivatives (e.g., 2-((diphenylphosphoryl)methyl)-N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acrylamide) and glycinamide analogs.
Comparison with Similar Compounds
Structural Analogs with Indenone/Indoline Cores
(a) N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide (CAS 55243-72-6)
(b) tert-Butyl (5-(tert-butyl)-2-oxoindolin-3-yl)carbamate (CAS 2828439-47-8)
- Molecular Formula : C₁₇H₂₄N₂O₃.
- Key Differences : Substituted indoline core with a tert-butyl group at the 5-position.
- Reactivity: The indoline ring enhances hydrogen-bonding capacity, similar to the indenone core.
Hydrogen-Bonding Patterns in Carbamates
(a) N-Pivaloylhydroxylamine
(b) tert-butyl N-[({3-[7-(butylcarbamoyl)-2,3-dihydro-1H-indole-1-carbonyl]phenyl}carbamoyl)methyl]carbamate
- Key Feature : Combines indole and phenyl groups with a Boc-protected amine.
- Applications : Designed as a pyrophosphatase inhibitor.
Cyclic and Aliphatic Carbamate Derivatives
(a) tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0)
(b) tert-butyl N-(4-methylpiperidin-4-yl)carbamate (CAS 187973-60-0)
- Molecular Formula : C₁₁H₂₂N₂O₂.
- Key Differences : Piperidine ring with a methyl group.
- Reactivity : The Boc group enhances solubility for coupling reactions.
Data Tables
Table 1: Key Physical Properties of Selected Compounds
Table 2: Hydrogen-Bonding Parameters
| Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) |
|---|---|---|
| N–H···O | 2.01 | 164 |
| O–H···O | 1.74 | 171 |
Notes
- Discrepancies: reports C₁₁H₁₀O₅ for the target compound, but a manual calculation suggests C₁₄H₁₅NO₃. This inconsistency may stem from a typographical error in the evidence.
- Diverse Applications : Structural analogs are leveraged in drug discovery (e.g., kinase inhibitors, pyrophosphatase inhibitors).
Biological Activity
tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate, with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
The synthesis of this compound typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid with tert-butyl carbamate, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) . Its unique indene-based structure contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. It has been noted for its potential to modulate enzyme activities, which can lead to significant effects on metabolic pathways .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
- Receptor Interaction : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures can exhibit antioxidant properties, which protect cells from oxidative stress. This is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain cell types, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Induction of apoptosis |
| MCF7 | 30 | Cell cycle arrest |
| A549 | 20 | Reactive oxygen species generation |
Case Studies
A notable study investigated the effects of this compound on HepG2 liver cancer cells. The findings demonstrated that treatment with this compound resulted in significant cell death through apoptosis, characterized by increased levels of caspase activation and mitochondrial membrane potential disruption .
Another study focused on its role as an enzyme inhibitor. It was found to inhibit the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could alter the pharmacokinetics of co-administered drugs .
Applications in Medicinal Chemistry
Due to its biological activity, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Antioxidant Formulations : Its potential antioxidant properties may be harnessed in formulations aimed at reducing oxidative stress-related damage.
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl carbamate and functionalized indene derivatives. A key step involves reacting tert-butyl carbamate with a halogenated or activated methylene intermediate (e.g., 5-(bromomethyl)-1-oxo-2,3-dihydro-1H-indene) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like dichloromethane or THF .
- Optimization Tips :
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent : Use polar aprotic solvents to enhance nucleophilic substitution efficiency.
- Catalysts : Add catalytic iodide (KI) to accelerate halogen exchange in bromomethyl intermediates .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm product identity using NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers purify and characterize this carbamate compound to ensure high purity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Characterization :
- NMR : Analyze ¹H NMR for tert-butyl singlet (~1.3 ppm) and carbamate NH resonance (~5.5–6.5 ppm). Compare with calculated spectra for structural validation .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 220–254 nm .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
Advanced Research Questions
Q. How can computational methods be integrated with experimental approaches to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Computational Tools :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvolysis in DMSO or MeCN) .
- Experimental Validation :
- Design reactions based on computational predictions (e.g., Suzuki coupling at the indene ring) and compare yields/selectivity with modeled outcomes.
- Use kinetic studies (e.g., variable-temperature NMR) to validate activation energies .
Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : If ¹H NMR shows unexpected splitting for the indene methylene group:
Variable-Temperature NMR : Assess conformational flexibility (e.g., ring puckering in dihydroindenone) .
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .
X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
- Comparative Analysis : Cross-reference with structurally similar carbamates (e.g., tert-butyl N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate) to identify common spectral artifacts .
Q. What experimental designs are recommended to investigate the biological activity of this compound against specific enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays :
Target Selection : Prioritize enzymes with binding pockets compatible with the carbamate’s hydrophobic tert-butyl and polar carbonyl groups (e.g., serine hydrolases) .
Kinetic Analysis : Use fluorogenic substrates to measure IC₅₀ values under varying pH and temperature conditions .
- Cellular Studies :
- Cytotoxicity Screening : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing activity to known anti-inflammatory agents like indomethacin .
- Mechanistic Probes : Employ siRNA knockdown of candidate targets (e.g., COX-2) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
